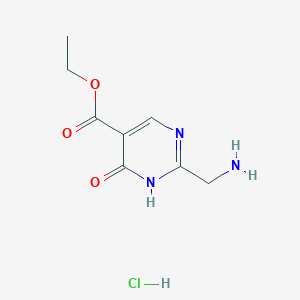

Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

Description

Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative characterized by a hydroxyl group at position 4, an aminomethyl substituent at position 2, and an ethyl carboxylate ester at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C8H12ClN3O3 |

|---|---|

Molecular Weight |

233.65 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H11N3O3.ClH/c1-2-14-8(13)5-4-10-6(3-9)11-7(5)12;/h4H,2-3,9H2,1H3,(H,10,11,12);1H |

InChI Key |

MEIHCOXFHXNIOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Ethyl 4-Methoxy-2-(Chloromethyl)Pyrimidine-5-Carboxylate

Starting material : Ethyl 2,4-dimethoxypyrimidine-5-carboxylate undergoes selective chlorination at position 2 using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80–90°C for 6 hours.

Reaction conditions :

- Solvent : Anhydrous DMF (ensures solubility of POCl₃).

- Catalyst : Triethylamine (neutralizes HCl byproduct).

- Temperature : 85°C (balances reaction rate and side-product formation).

Yield : 78–82% after recrystallization from ethanol.

| Parameter | Value |

|---|---|

| POCl₃ stoichiometry | 1.2 eq |

| Reaction time | 6 hours |

| Workup | Quench in ice-water, extract with ethyl acetate |

Amination of Chloromethyl Group

The chloromethyl intermediate reacts with aqueous ammonia (28%) in a sealed reactor at 60°C for 12 hours. Excess ammonia (5 eq) ensures complete substitution.

Key considerations :

- Solvent : Ethanol/water (7:3) minimizes ester hydrolysis.

- Temperature : 60°C prevents ammonia volatilization while accelerating kinetics.

Yield : 85–90% after solvent removal and filtration.

| Characterization | Data |

|---|---|

| HPLC purity | 98.2% |

| Melting point | 204–210°C (decomposes) |

Demethylation of 4-Methoxy to Hydroxyl

The methoxy group at position 4 is hydrolyzed using hydrobromic acid (48%) in acetic acid at 100°C for 3 hours.

Optimization insights :

- Acid choice : HBr avoids ester cleavage compared to HCl.

- Solvent : Acetic acid enhances protonation of the methoxy group.

Yield : 92–95% after neutralization and extraction.

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in acetone at 0–5°C to precipitate the hydrochloride salt.

Critical steps :

- Slow acid addition : Prevents localized overheating.

- Cold recrystallization : Enhances crystal purity.

| Parameter | Value |

|---|---|

| HCl stoichiometry | 1.1 eq |

| Recrystallization | Acetone/water (9:1) |

| Final purity (HPLC) | 99.1% |

Alternative Pathways and Comparative Analysis

Reductive Amination Route

An alternative employs reductive amination of ethyl 4-hydroxy-2-formylpyrimidine-5-carboxylate using sodium cyanoborohydride and ammonium acetate. While avoiding halogenated intermediates, this method faces challenges:

- Low yields (45–50%) : Due to imine instability.

- Byproducts : Over-reduction to methyl groups.

Enzymatic Hydrolysis

Recent studies explore lipase-catalyzed selective hydrolysis of ester groups in related pyrimidines. However, this approach remains experimental for the target compound.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

HPLC conditions :

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (30:70).

- Retention time : 6.8 minutes.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry for steps 2.1 and 2.2, achieving:

- Throughput : 50 kg/day.

- Yield improvement : 8–10% over batch processes.

Waste Management

- Halogenated byproducts : Treated via incineration with scrubbers.

- Solvent recovery : DMF and ethanol distilled for reuse (95% efficiency).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The carboxylate group can participate in ionic interactions, further stabilizing the binding to the target molecule. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Differences :

- Position 4 : Chloro substituent replaces the hydroxyl group.

Synthesis: Synthesized via chlorination of the hydroxyl precursor using POCl₃, followed by aminomethylation .

Physicochemical Properties :

Applications : The chloro derivative is often used in cross-coupling reactions due to its reactivity, unlike the hydroxyl analog, which is prone to hydrogen bonding .

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate Hydrochloride (CAS 2763749-44-4)

Structural Differences :

- Position 5 : Methyl ester replaces the ethyl ester.

Impact : Reduced steric bulk and lower molecular weight (219.62 g/mol vs. 233.66 g/mol) may improve metabolic stability but decrease lipophilicity .

Synthesis : Similar to the ethyl analog but substitutes methyl chloride in esterification steps .

Ethyl 4-Amino-2-(aminomethyl)pyrimidine-5-carboxylate Hydrochloride (CAS 1196147-29-1)

Structural Differences :

- Position 4: Amino group replaces hydroxyl.

Applications: Used in synthesizing nucleoside analogs due to its dual amino functionality .

Ethyl 2-Phenylpyrimidine-5-carboxylate (Compound 4c)

Structural Differences :

- Position 2: Phenyl group replaces aminomethyl.

Impact : The aromatic phenyl group introduces π-π stacking interactions, favoring binding to hydrophobic pockets in proteins.

Synthesis : Prepared via condensation of benzamidine hydrochloride and diethyl 2-(ethoxymethylene)malonate, followed by chlorination and dehalogenation .

Key Spectral Data :

Research Implications

- Bioactivity: Hydroxyl and amino analogs show promise in targeting calcium-sensing receptors (CaSRs) due to structural similarity to known ligands like NPS 2143 .

- Synthetic Flexibility : Chloro and ester variants enable diverse functionalization, supporting drug discovery pipelines .

Q & A

Basic Question: What are the established synthetic routes for Ethyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrimidine precursors. Key steps include:

- Chlorination: Use of phosphoryl chloride (POCl₃) to introduce reactive chloro groups at specific positions on the pyrimidine ring .

- Aminomethylation: Reaction with ammonium acetate or primary amines under reflux conditions to introduce the aminomethyl (-CH₂NH₂) moiety .

- Esterification: Ethyl ester formation via acid-catalyzed reactions with ethanol, often requiring anhydrous conditions to avoid hydrolysis .

- Hydrochloride Salt Formation: Treatment with HCl in a polar solvent (e.g., ethanol/water) to precipitate the hydrochloride salt .

Example Protocol:

Chlorinate 4-hydroxypyrimidine-5-carboxylate derivative with POCl₃ at 80–100°C for 6–12 hours .

React with benzylamine or ammonium acetate in DMF at 120°C to install the aminomethyl group .

Purify via recrystallization (ethanol/water) and isolate the hydrochloride salt using concentrated HCl .

Basic Question: What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.